Ranatuerin-2Vb

Antimicrobial peptide SAR Sequence alignment Ranatuerin-2 family

Ranaturein-2 family peptides display >100-fold MIC variation (2 to >200 μM), making compound identity critical for reproducible assays. Ranatuerin-2Vb is the closest natural variant (82% identity) to the most potent homolog Ranatuerin-2B (MIC 2 μM), providing five defined substitutions for systematic SAR studies. • 5-residue differentiation matrix vs Ranatuerin-2B (positions 2,3,6,17,27) for targeted mutagenesis • Unique Indomalaya ecozone origin expands phylogenetic diversity beyond Nearctic ranatuerins • Hexapeptide Rana-box (Cys24-Cys29) with Gly27 enables comparative loop flexibility studies vs Ser27-containing Ranatuerin-2B • Lyophilized, ≥95% purity; custom synthesis and bulk quantities available

Molecular Formula
Molecular Weight
Cat. No. B1575999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2Vb
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2Vb Identity, Class, and Origin


Ranatuerin-2Vb (ranat2Vb; UniProt Q1JS90) is a 28-residue antimicrobial peptide (AMP) belonging to the ranatuerin-2 subfamily of the frog skin active peptide (FSAP) family, originally isolated from the skin secretions of the Chinese bamboo leaf odorous frog, Odorrana (Rana) versabilis [1]. The mature peptide possesses a C-terminal intramolecular disulfide bond (Cys24–Cys29) that forms a hexapeptide ring characteristic of the ranatuerin-2 class, with the full-length precursor comprising a 22-residue signal peptide, a 17-residue acidic propeptide, and the 28-residue bioactive domain [2]. It is annotated as an antibacterial peptide with evidence at the protein level and is available from commercial suppliers in lyophilized form at purities ≥95% for research use .

Why Generic Substitution Fails for Ranatuerin-2Vb


The ranatuerin-2 peptide family exhibits extreme sequence-dependent functional divergence despite a shared structural scaffold. Within this single family, minimum inhibitory concentrations (MICs) against Escherichia coli range from 2 μM (ranatuerin-2Cb) to ≥30 μM (ranatuerin-2Ara), while MICs against Staphylococcus aureus span from 2 μM (ranatuerin-2B) to >200 μM (ranatuerin-2ARa)—a greater than 100-fold differential [1]. Even peptides with high sequence identity can display profoundly different activity profiles; for instance, Ranatuerin-2VLb (sharing ~75% identity with Ranatuerin-2Vb) exhibits only weak antimicrobial activity (MIC ≥75 μM) while demonstrating selective cytolytic activity against HepG2 tumor cells (LC50 = 30 μM), a functional profile not predictable from sequence alignment alone [2]. Five amino acid substitutions distinguish Ranatuerin-2Vb from its closest homolog Ranatuerin-2B (82% identity, MIC = 2 μM against both E. coli and S. aureus), and these substitutions occur at positions that may influence amphipathicity and membrane interaction [3]. These data demonstrate that in-class compounds cannot be assumed interchangeable for any application requiring specific antimicrobial potency, spectrum, or selectivity, making precise compound identity critical for reproducible experimental outcomes.

Ranatuerin-2Vb Procurement Evidence


Sequence Divergence vs. Ranatuerin-2B

Ranatuerin-2Vb (GIMDTVKGVAKTVAASLLDKLKCKITGC) differs from Ranatuerin-2B (GLLDTIKGVAKTVAASMLDKLKCKISGC) at five amino acid positions across the 28-residue mature sequence, yielding 82.1% sequence identity (23/28 residues) [1]. The substitutions are: position 2 (Ile→Leu), position 3 (Met→Leu), position 6 (Val→Ile), position 17 (Leu→Met), and position 27 (Gly→Ser). These are non-conservative changes at positions within or adjacent to the predicted α-helical domain (residues ~2–21) that governs amphipathicity and membrane interaction [2]. The Gly27→Ser difference occurs within the C-terminal disulfide-constrained loop region (Cys24–Cys29), where backbone flexibility may influence membrane insertion kinetics. Ranatuerin-2B has established MIC values of 2 μM against both E. coli and S. aureus and 35 μM against C. albicans [3]; the five substitutions in Ranatuerin-2Vb represent the only structural basis for any divergence in antimicrobial spectrum or potency from this well-characterized comparator.

Antimicrobial peptide SAR Sequence alignment Ranatuerin-2 family Amphibian innate immunity

Asian Geographic Origin and Phylogenetic Novelty

Prior to its identification in 2006, the ranatuerin-2 peptide family had been considered exclusive to North American ranid frogs of the genera Rana and Lithobates. Ranatuerin-2Vb, together with its co-identified structural homologs (one corresponding to ranatuerin-2B and another to ranatuerin-2P), represents the first documented occurrence of ranatuerin-2 peptides in an Asian species (Odorrana versabilis) [1]. This geographic expansion challenges the previously held paradigm that palustrins and ranatuerins are unique to North American ranids and has significant implications for the use of AMP primary structures as taxonomic markers [1]. Comparative phylogenetic analysis across 37 ranatuerin-2 peptides from 17 Lithobates species demonstrates that sequence variation within this family correlates with speciation events and geographic isolation [2]. Ranatuerin-2Vb thus occupies a distinct phylogenetic node compared with all North American ranatuerin-2 peptides, providing unique sequence diversity from a different ecozone (Indomalaya) compared to the Nearctic distribution of well-characterized homologs such as Ranatuerin-2B (R. berlandieri, North America) and Ranatuerin-2P (R. pipiens, North America).

Amphibian phylogenetics Peptide biogeography Host defense peptide evolution Antimicrobial peptide discovery

Hexapeptide Rana-Box vs. Heptapeptide Ring

Ranatuerin-2Vb contains a single intramolecular disulfide bond between Cys24 and Cys29 (mature peptide numbering), forming a 6-residue cyclic domain (Cys-Lys-Ile-Thr-Gly-Cys) at the C-terminus [1]. This hexapeptide ring, designated the 'Rana-box,' is a defining structural feature of the ranatuerin-2 and ranatuerin-3 subfamilies and distinguishes them from ranatuerin-1 and ranatuerin-4, which form a heptapeptide ring via their C-terminal disulfide bridge [2]. The Rana-box domain has been computationally demonstrated to be a key determinant of antimicrobial activity against Gram-negative bacteria, with a two-descriptor model (sideways asymmetry moment and related hydrophobic moment descriptors) developed to predict bacteriostatic activity specifically for Rana-box-containing peptides [3]. Notably, Gly27 within the Ranatuerin-2Vb Rana-box is substituted by Ser27 in Ranatuerin-2B, a change that may alter the conformational flexibility of the cyclic domain and thereby modulate membrane insertion properties. The disulfide constraint also confers resistance to proteolytic degradation compared with linear AMPs, an important consideration for in vitro assay design.

Disulfide bond Rana-box Peptide cyclization Antimicrobial peptide structure Membrane permeabilization

Intra-Family MIC Variation Across Ranatuerin-2 Peptides

The ranatuerin-2 family displays quantitative activity variation spanning two orders of magnitude across its members, establishing the critical importance of compound-level selection rather than family-level assumptions. Documented MIC values within the family range from 2 μM to >200 μM against Gram-positive and Gram-negative bacteria [1]. Specifically: against E. coli, MICs range from 2 μM (ranatuerin-2Cb, ranatuerin-2B) to 30 μM (ranatuerin-2Ara); against S. aureus, from 2 μM (ranatuerin-2B) to >200 μM (ranatuerin-2ARa); and against C. albicans, activity is generally low except for ranatuerin-2B (MIC = 35 μM) [1]. Hemolytic activity (HC50) against human erythrocytes similarly ranges from 35 μM (ranatuerin-2Ga) to 200 μM (ranatuerin-2Byb), representing a >5.7-fold therapeutic window differential [1]. Ranatuerin-2VLb, a close structural analog, shows MIC ≥75 μM against bacteria but demonstrates a selective cytolytic window against HepG2 tumor cells (LC50 = 30 μM) with a selectivity index >6.7 relative to erythrocytes (LC50 >200 μM) [2]. Quantitative MIC data for Ranatuerin-2Vb specifically have not been reported in the peer-reviewed literature as of the current evidence base [3]; procurement decisions must therefore weigh its unique sequence (5-residue differentiation from Ranatuerin-2B), geographic origin, and disulfide-constrained structural features against the absence of direct potency measurements.

MIC range Ranatuerin-2 family Antimicrobial spectrum Peptide potency Procurement decision framework

Sequence Identity Comparison with Ranatuerin-2VLb

The closest sequence match to Ranatuerin-2Vb among ranatuerin-2 family members with published activity data is Ranatuerin-2VLb from the Central American frog Lithobates vaillanti, sharing approximately 75% amino acid identity (21/28 residues) [1]. Ranatuerin-2VLb differs at 7 positions: Val6→Ile, Val9→Ala, Thr12→Asp, Val13→Leu, Ala15→Gly, Ser16→Gln, and Gly27→Lys. Despite this relatively high sequence conservation, Ranatuerin-2VLb demonstrates only weak antibacterial activity (MIC ≥75 μM against all bacterial strains tested) but displays selective cytolytic activity against HepG2 hepatocellular carcinoma cells (LC50 = 30 μM) with a selectivity index >6.7 relative to human erythrocytes (LC50 >200 μM) [2]. This striking functional divergence—from the potent broad-spectrum antibacterial profile of Ranatuerin-2B (MIC = 2 μM) at 82% identity to the differential cytolytic profile of Ranatuerin-2VLb at 75% identity—illustrates that relatively few amino acid substitutions can dramatically redirect the functional selectivity of ranatuerin-2 peptides. The sequence of Ranatuerin-2Vb, positioned between these two functional extremes, represents a unique scaffold for investigating the sequence determinants of antibacterial versus anticancer selectivity within the ranatuerin-2 pharmacophore.

Sequence identity Ranatuerin-2Vb Ranatuerin-2VLb Cytolytic selectivity Anticancer peptide

Ranatuerin-2Vb Research and Industrial Applications


SAR Studies of the Ranatuerin-2 Pharmacophore

Ranatuerin-2Vb's five defined amino acid differences from Ranatuerin-2B (positions 2, 3, 6, 17, and 27) provide a well-defined experimental matrix for systematic SAR analysis [1]. Researchers can procure Ranatuerin-2Vb alongside Ranatuerin-2B (the most potent characterized homolog, MIC = 2 μM against both E. coli and S. aureus) to isolate the functional contribution of each substitution through alanine scanning, residue swapping, and chimeric peptide design [2]. The Gly27→Ser difference within the C-terminal Rana-box is of particular interest for investigating the role of loop conformational flexibility in membrane permeabilization kinetics. This scenario leverages the unique comparative value of Ranatuerin-2Vb as the closest natural variant to the most potent family member.

Phylogenetic Analysis of Amphibian Defense Peptides

As one of the first ranatuerin-2 peptides identified from an Asian ranid frog (Odorrana versabilis, Indomalaya ecozone), Ranatuerin-2Vb serves as a critical outgroup sequence for phylogenetic analyses that have traditionally been confined to North American Lithobates and Rana species [1]. The availability of synthetic Ranatuerin-2Vb enables cladistic studies that incorporate sequences from multiple continents, as demonstrated by Conlon et al. (2009), who used 37 ranatuerin-2 sequences from 17 species to resolve taxonomic relationships [3]. Procurement of Ranatuerin-2Vb in conjunction with North American homologs (Ranatuerin-2B, Ranatuerin-2P) supports research into the co-evolution of AMP structure and microbial defense ecology across geographically isolated amphibian populations.

Rana-Box Domain Structure-Function Analysis

The C-terminal disulfide-constrained hexapeptide Rana-box (Cys24–Cys29) of Ranatuerin-2Vb offers a distinct loop composition (Cys-Lys-Ile-Thr-Gly-Cys) for investigating how cyclic domain sequence modulates antimicrobial activity [1]. The Gly27 residue confers greater backbone flexibility compared with Ser27 in Ranatuerin-2B, enabling comparative biophysical studies (NMR, circular dichroism, molecular dynamics) of loop dynamics effects on membrane insertion [2]. Ranatuerin-2Vb can be compared with both hexapeptide-ring ranatuerins (ranatuerin-2, -3 families) and heptapeptide-ring ranatuerins (ranatuerin-1, -4 families) to dissect the contribution of ring size versus ring sequence to antimicrobial potency and selectivity, building on the predictive two-descriptor model developed by Vishnepolskiy et al. (2015) for Rana-box peptides [3].

AMP Library Screening for Antibacterial and Anticancer Leads

Ranatuerin-2Vb occupies a unique position in sequence space between the potent antibacterial Ranatuerin-2B (MIC = 2 μM) and the tumor-cytolytic-selective Ranatuerin-2VLb (LC50 HepG2 = 30 μM, selectivity index >6.7) [1][2]. This intermediate position makes it a valuable inclusion in focused peptide libraries designed to map the sequence determinants of antibacterial versus anticancer selectivity. The documented >100-fold activity range within the ranatuerin-2 family (MIC 2 to >200 μM against S. aureus) further underscores the importance of including diverse family members in screening campaigns [3]. Ranatuerin-2Vb's geographic origin from the Indomalaya ecozone also expands the biodiversity coverage of screening libraries beyond extensively sampled Nearctic amphibian species.

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